4-bromo-N-(pyridin-4-yl)benzenesulfonamide
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Overview
Description
4-Bromo-N-(pyridin-4-yl)benzenesulfonamide is an organic compound with the molecular formula C11H9BrN2O2S It is a derivative of benzenesulfonamide, where a bromine atom is substituted at the para position of the benzene ring, and a pyridine ring is attached to the sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(pyridin-4-yl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(pyridin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can participate in redox reactions, although specific examples are less common.
Coupling reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid. The reaction is usually performed in an organic solvent like toluene or ethanol under reflux conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted benzenesulfonamides with various functional groups replacing the bromine atom.
Suzuki-Miyaura coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
4-Bromo-N-(pyridin-4-yl)benzenesulfonamide has several scientific research applications:
Medicinal chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Material science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and mechanisms.
Mechanism of Action
The specific mechanism of action for 4-bromo-N-(pyridin-4-yl)benzenesulfonamide depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the bromine and pyridine moieties contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(pyridin-2-yl)benzenesulfonamide: Similar structure but with an amino group instead of a bromine atom.
4-Bromo-N-(pyridin-3-yl)benzenesulfonamide: Similar structure but with the pyridine ring attached at a different position.
4-Bromo-N-(6-methyl-pyridin-2-yl)benzenesulfonamide: Similar structure but with a methyl group on the pyridine ring.
Uniqueness
4-Bromo-N-(pyridin-4-yl)benzenesulfonamide is unique due to the specific positioning of the bromine and pyridine groups, which can influence its reactivity and binding properties. This unique structure allows for distinct interactions with biological targets and can lead to different biological activities compared to similar compounds.
Properties
Molecular Formula |
C11H9BrN2O2S |
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Molecular Weight |
313.17 g/mol |
IUPAC Name |
4-bromo-N-pyridin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H9BrN2O2S/c12-9-1-3-11(4-2-9)17(15,16)14-10-5-7-13-8-6-10/h1-8H,(H,13,14) |
InChI Key |
IGTPSIUDZBXIBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC=NC=C2)Br |
Origin of Product |
United States |
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